N-methyl-N-[(1-methyltriazol-4-yl)methyl]-2-pyridin-4-ylethanamine
Description
N-methyl-N-[(1-methyltriazol-4-yl)methyl]-2-pyridin-4-ylethanamine is a compound that belongs to the class of heterocyclic organic compounds It features a triazole ring, a pyridine ring, and an ethylamine chain
Properties
IUPAC Name |
N-methyl-N-[(1-methyltriazol-4-yl)methyl]-2-pyridin-4-ylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c1-16(9-12-10-17(2)15-14-12)8-5-11-3-6-13-7-4-11/h3-4,6-7,10H,5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMYIHZHRSKQDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)CN(C)CCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(1-methyltriazol-4-yl)methyl]-2-pyridin-4-ylethanamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a click chemistry approach, where an azide reacts with an alkyne in the presence of a copper catalyst.
Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate leaving group.
Formation of the Ethylamine Chain: The ethylamine chain is attached through reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(1-methyltriazol-4-yl)methyl]-2-pyridin-4-ylethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halides, acids, and bases are used under various conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N-methyl-N-[(1-methyltriazol-4-yl)methyl]-2-pyridin-4-ylethanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-methyl-N-[(1-methyltriazol-4-yl)methyl]-2-pyridin-4-ylethanamine involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The triazole and pyridine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of biological molecules and pathways.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-[(1-methyltriazol-4-yl)methyl]-2-piperazin-1-ylethanamine: This compound has a piperazine ring instead of a pyridine ring.
N-methyl-N-[(1-methyltriazol-4-yl)methyl]-2-pyridin-4-ylpropanamine: This compound has a propyl chain instead of an ethyl chain.
Uniqueness
N-methyl-N-[(1-methyltriazol-4-yl)methyl]-2-pyridin-4-ylethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both triazole and pyridine rings allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
